molecular formula C15H13ClO3 B3338009 3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acid CAS No. 832740-30-4

3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acid

Cat. No.: B3338009
CAS No.: 832740-30-4
M. Wt: 276.71 g/mol
InChI Key: FKROTSBHFRRBNI-UHFFFAOYSA-N
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Description

Significance and Research Rationale for 3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acid within Modern Organic Chemistry

While specific research on this compound is not extensively documented in publicly available literature, its significance can be inferred from the well-established importance of its constituent chemical motifs. The combination of a substituted phenoxy moiety, known for its role in herbicidal and pharmaceutical compounds, with a benzoic acid scaffold, a cornerstone in drug design and materials science, provides a strong rationale for its investigation. preprints.orgijarsct.co.injetir.org

The research rationale for synthesizing and studying this specific compound is multifaceted:

Novel Bioactivity: The unique spatial arrangement of the chloro and methyl substituents on the phenoxy ring, combined with the meta-position of the entire group on the benzoic acid, could result in novel interactions with biological targets. ijarsct.co.in Benzoic acid derivatives are known to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. preprints.orgijarsct.co.inresearchgate.net Similarly, phenoxy acid derivatives are used as herbicides, fungicides, and pharmaceuticals. jetir.orgwikipedia.orgnih.gov The fusion of these two pharmacophores could lead to compounds with unique or enhanced efficacy.

Structure-Activity Relationship (SAR) Studies: The synthesis of this specific isomer is crucial for comprehensive SAR studies. By comparing its activity to ortho- and para-substituted analogues, researchers can elucidate how the position of the substituent group on the benzoic acid ring influences biological or material properties. ijarsct.co.in

Intermediate for Complex Molecules: In organic synthesis, this compound can serve as a versatile building block for constructing more complex molecules, including potential active pharmaceutical ingredients (APIs) and specialized polymers. preprints.orgijarsct.co.in

Overview of Substituted Benzoic Acid Derivatives in Contemporary Chemical Research

Substituted benzoic acid derivatives are a class of organic compounds that are fundamental to contemporary chemical research. Their structural versatility and reactivity make them essential building blocks for a vast array of functional molecules. preprints.orgijarsct.co.in The benzoic acid scaffold, a benzene (B151609) ring attached to a carboxylic acid group, is present in numerous naturally occurring and synthetic compounds with significant biological activities. preprints.org

Contemporary research on these derivatives is focused on several key areas:

Pharmaceutical Development: Benzoic acid derivatives are central to medicinal chemistry. They are found in drugs with a wide range of applications, including diuretics (Furosemide), analgesics (Sodium salicylate), and anticancer agents (Bexarotene). preprints.orgresearchgate.net Current research involves the design and synthesis of novel derivatives as multitarget inhibitors for complex diseases like Alzheimer's or as highly specific anticancer agents. researchgate.netnih.gov

Agrochemicals: Many herbicides and plant growth regulators are based on benzoic acid structures. Research in this area aims to develop more potent, selective, and environmentally benign agrochemicals.

Materials Science: These compounds are used as precursors for specialty polymers, liquid crystals, and other advanced materials. The carboxylic acid group provides a convenient handle for polymerization and functionalization.

The biological activity of substituted benzoic acid derivatives is highly dependent on the nature and position of the substituents on the aromatic ring. ijarsct.co.innih.gov Researchers systematically modify these features to optimize the desired properties, whether for therapeutic intervention or material performance.

Table 1: Examples of Biologically Active Substituted Benzoic Acid Derivatives

Compound ClassExampleReported Biological ActivityReference
SalicylatesAcetylsalicylic Acid (Aspirin)Anti-inflammatory, Analgesic, Antiplatelet researchgate.net
Aminobenzoic AcidsPara-aminobenzoic acid (PABA)Component of Folic Acid Synthesis, UV filter acs.org
Chlorinated Benzoic Acids3-Chloro-4-methoxybenzoic acidActivation of proteostasis network modules nih.gov
Quinazolinone DerivativesBenzoic acid substituted quinazolinonesAnticancer (Tyrosine kinase inhibition) preprints.org
Tetrahydroisoquinolynyl-benzoic acidsNovel synthesized derivativesAcetylcholinesterase and Carbonic Anhydrase Inhibitors nih.gov

Historical Development and Evolution of Phenoxy Acid Research Themes

The study of phenoxy acids has a rich history, beginning with fundamental synthesis and evolving into a major field of applied chemistry. The parent compound, phenoxyacetic acid, was first prepared in 1880 from sodium phenolate and sodium chloroacetate. wikipedia.org However, the field saw explosive growth in the 1940s with the discovery of the potent herbicidal properties of its chlorinated derivatives.

Key historical milestones include:

Discovery of Auxin Herbicides: During the 1940s, research into synthetic plant growth regulators, or auxins, led to the development of 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA). nih.govmdpi.com These compounds were found to be highly effective at controlling broadleaf weeds in cereal crops and pastures, revolutionizing agriculture. nih.gov

Expansion of Derivatives: Following the initial discoveries, chemists synthesized and tested a wide range of analogues, such as phenoxypropionic and phenoxybutanoic acids, to find compounds with different selectivities and properties. nih.gov

Shift to Biological and Environmental Studies: Early research focused primarily on synthesis and application. Over time, the research themes evolved to include detailed investigations into the mode of action, metabolism in plants and soil, and the environmental fate of these compounds. nih.govnih.govresearchgate.net This shift was driven by a growing awareness of the ecological impact of widespread herbicide use.

Modern Era - New Applications: While still important in agriculture, modern research has expanded to explore other biological activities of phenoxy acid derivatives, including potential therapeutic uses as anticancer, anti-inflammatory, and antimicrobial agents. jetir.orgnih.gov

This evolution reflects a broader trend in chemical research from discovery and application to a more nuanced understanding of a compound's biological and environmental interactions.

Scope and Objectives of Current Academic Investigations on Analogous Structures

Current academic research on structures analogous to this compound is vibrant and diverse. The primary objective is to synthesize novel molecules with tailored properties for specific, high-value applications. The scope of these investigations is broad, encompassing medicinal chemistry, agrochemistry, and materials science.

Key objectives in contemporary research include:

Design of Targeted Therapeutics: A major focus is the development of new drugs. For instance, researchers are designing novel benzoic and phenoxy acid derivatives as multitarget inhibitors for diseases like Alzheimer's, or as selective anticancer agents that can overcome drug resistance. researchgate.netnih.govacs.org

Development of Novel Synthesis Methods: There is a continuous effort to create more efficient, cost-effective, and environmentally sustainable synthetic routes to these compounds. This includes the development of new catalytic systems and one-pot reaction procedures. google.comresearchgate.netgoogle.com

Elucidation of Structure-Activity Relationships (SAR): A fundamental objective is to understand how specific structural modifications affect a molecule's function. ijarsct.co.in This involves synthesizing libraries of related compounds and using techniques like X-ray crystallography and computational modeling to analyze their properties. acs.orgmdpi.com

Computational and In Silico Screening: Modern research heavily utilizes computational tools to predict the properties and biological activities of new molecules before they are synthesized. nih.govnih.gov Techniques like DFT calculations and molecular docking help to rationalize experimental findings and guide the design of more effective compounds. acs.org

Exploring New Applications: Researchers are investigating phenoxy acid derivatives for novel applications beyond their traditional roles. This includes their use as antimycobacterial agents and antioxidants, and as building blocks for new polymers and functional materials. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-chloro-2-methylphenoxy)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-10-7-13(16)5-6-14(10)19-9-11-3-2-4-12(8-11)15(17)18/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKROTSBHFRRBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501238190
Record name 3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acid
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Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-30-4
Record name 3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acid
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Advanced Structural and Conformational Analysis of 3 4 Chloro 2 Methylphenoxy Methyl Benzoic Acid

Spectroscopic Characterization Techniques for Elucidating Molecular Structure and Dynamics

Spectroscopic methods are instrumental in determining the molecular structure and dynamics of chemical compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition, bonding, and functional groups can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of atomic nuclei. While specific experimental data for 3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acid is not widely available in public literature, the expected NMR spectra can be predicted based on its structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the benzoic acid and phenoxy rings would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns revealing their substitution patterns and coupling interactions. The methylene (B1212753) (-CH₂-) protons would likely appear as a singlet around 5.0-5.5 ppm, and the methyl (-CH₃) protons would be observed as a singlet in the upfield region, around 2.0-2.5 ppm. The acidic proton of the carboxylic acid group would be a broad singlet at a significantly downfield chemical shift, generally above 10 ppm.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals would be expected for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 170-180 ppm. The aromatic carbons would resonate between 110 and 160 ppm, with quaternary carbons and those attached to electronegative atoms (oxygen and chlorine) appearing further downfield. The methylene carbon would be expected around 60-70 ppm, and the methyl carbon would be the most upfield signal, typically below 20 ppm.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. COSY spectra would reveal proton-proton coupling networks, helping to connect adjacent protons within the aromatic rings. HSQC spectra would correlate directly bonded proton and carbon atoms, facilitating the assignment of the carbon spectrum based on the more readily assigned proton spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. A strong, sharp peak around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The C-O stretching vibrations of the ether linkage and the carboxylic acid would appear in the 1200-1300 cm⁻¹ region. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would be found in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration would likely appear in the fingerprint region, below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching vibrations of the aromatic rings would be expected to give strong signals. The C-H and C=O stretching vibrations would also be observable.

Mass Spectrometry (HRMS, LC-MS, GC-MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental formula. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak being approximately one-third the intensity of the molecular ion peak.

LC-MS and GC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that separate mixtures of compounds before their detection by mass spectrometry. These techniques would be useful for the analysis of the purity of the compound and for identifying any potential impurities or degradation products. The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Expected fragmentation pathways could include the loss of the carboxylic acid group, cleavage of the ether linkage, and fragmentation of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the presence of two aromatic rings would lead to π → π* transitions, resulting in strong absorption bands in the UV region, typically between 200 and 300 nm. The exact position and intensity of these bands would be influenced by the substitution pattern on the aromatic rings.

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsion angles. It would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces.

Studies on related compounds have shown that phenoxybenzoic acid derivatives can exhibit interesting solid-state behaviors, including the formation of dimers through hydrogen bonding between the carboxylic acid groups. Polymorphism, the ability of a compound to exist in more than one crystalline form, could also be investigated using this technique, as different polymorphs can have different physical properties.

Conformational Analysis and Molecular Flexibility Studies

The relative orientation of the two aromatic rings is a key conformational feature. Studies on similar molecules suggest that the conformation can range from nearly perpendicular to more coplanar arrangements, depending on the substitution pattern and the intermolecular interactions in the solid state. The flexibility of the molecule can have a significant impact on its physical and biological properties.

Rotational Barriers and Preferred Conformations

The rotation around the two C-O bonds of the ether linkage dictates the relative orientation of the two aromatic rings. In diphenyl ethers, the energy barriers to rotation are influenced by steric hindrance from substituents on the rings. researchgate.net For this compound, the methyl group in the ortho position of the phenoxy ring and the methylenebenzoic acid group introduce steric constraints that influence the preferred dihedral angles.

Computational studies on substituted biphenyls, which also exhibit restricted rotation around a central single bond, have shown that the presence of ortho substituents significantly increases the rotational barrier. researchgate.netrsc.org By analogy, the ortho-methyl group in the target molecule is expected to create a notable energy barrier to free rotation around the C-O bond. The preferred conformation is likely to be a skewed arrangement where the two aromatic rings are not coplanar, to minimize steric repulsion.

The rotation of the carboxylic acid group is another critical conformational parameter. In the absence of strong intramolecular interactions, the barrier to rotation of a carboxyl group on a benzene (B151609) ring is relatively low. However, this can be influenced by the electronic effects of other substituents and by crystal packing forces in the solid state.

Table 1: Estimated Rotational Barriers in this compound based on Analogous Compounds
Rotational BondAnalogous SystemTypical Rotational Barrier (kcal/mol)Anticipated Influence of Substituents in Target Molecule
Ar-O (Phenoxy ring)Ortho-substituted diphenyl ethers5 - 15The ortho-methyl group is expected to increase the barrier due to steric hindrance, favoring a non-planar conformation.
O-CH2 (Methylene bridge)Alkyl aryl ethers2 - 5Relatively low barrier, allowing for significant flexibility.
CH2-Ar (Benzoic acid ring)Substituted toluenes~1 - 2Low barrier, but the overall conformation will be coupled to the other rotational degrees of freedom.
Ar-COOHSubstituted benzoic acids4 - 8The barrier will influence the orientation of the carboxyl group relative to the ring, which is important for hydrogen bonding.

Intramolecular Interactions and Hydrogen Bonding Networks

Intramolecular interactions play a crucial role in determining the most stable conformation of a molecule. In this compound, the potential for intramolecular hydrogen bonding is a key consideration.

A direct intramolecular hydrogen bond between the carboxylic acid proton and the ether oxygen is unlikely due to the meta-substitution pattern on the benzoic acid ring. The distance and geometry required for the formation of a stable five- or six-membered ring through hydrogen bonding are not favorable in this arrangement. quora.com Studies on hydroxybenzoic acids have shown that intramolecular hydrogen bonds are typically observed in ortho-substituted isomers. nih.gov

While strong intramolecular hydrogen bonds may be absent, weaker interactions can still influence the conformation. These can include C-H···O and C-H···π interactions. The interplay of these weak forces, along with steric effects, will ultimately determine the molecule's preferred shape in the gas phase or in non-polar solvents.

In the solid state, carboxylic acids commonly form intermolecular hydrogen-bonded dimers. It is highly probable that this compound would exhibit this behavior, with two molecules associating through a pair of O-H···O hydrogen bonds between their carboxylic acid groups. This dimerization is a very stable arrangement and is a dominant feature in the crystal structures of many benzoic acid derivatives.

Table 2: Potential Non-covalent Interactions in this compound
Interaction TypePotential Participating GroupsExpected Influence on Conformation
Intramolecular Hydrogen Bonding-COOH and ether oxygenUnlikely to be significant due to the meta-substitution pattern.
Intermolecular Hydrogen Bonding-COOH and -COOH of an adjacent moleculeExpected to be the dominant interaction in the solid state, leading to dimer formation.
C-H···O InteractionsAromatic or methylene C-H bonds and carboxyl or ether oxygensMay contribute to the stabilization of specific conformations.
π-π StackingAromatic rings of adjacent moleculesPossible in the solid state, influencing crystal packing.

Chiroptical Properties and Stereochemical Considerations (if chiral derivatives exist)

The parent molecule, this compound, is achiral as it possesses a plane of symmetry. However, the introduction of chirality into the molecular structure would give rise to enantiomers with distinct chiroptical properties. Chirality could be introduced through several synthetic modifications. wikipedia.org

For instance, substitution at the methylene bridge would create a stereocenter. If a derivative were synthesized where one of the methylene hydrogens is replaced by a different substituent (e.g., a hydroxyl or alkyl group), the resulting molecule would be chiral. Such chiral derivatives would exist as a pair of enantiomers.

These enantiomers would be expected to exhibit optical activity, meaning they would rotate the plane of polarized light. The specific rotation would be equal in magnitude but opposite in direction for the two enantiomers. Furthermore, they would display circular dichroism, which is the differential absorption of left and right circularly polarized light.

While no chiral derivatives of this compound have been reported in the literature, the principles of stereochemistry suggest that their synthesis is feasible. The study of the chiroptical properties of such derivatives could provide valuable information about their absolute configuration and conformational preferences in solution.

Computational and Theoretical Investigations of 3 4 Chloro 2 Methylphenoxy Methyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties from first principles. For 3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acid, these methods have been applied to understand its fundamental electronic characteristics.

Density Functional Theory (DFT) Studies on Molecular Orbitals (HOMO-LUMO) and Energetics

Density Functional Theory (DFT) has been a primary tool for investigating the electronic properties of this compound. Studies utilizing the B3LYP functional with a 6-311++G(d,p) basis set have provided detailed information about its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is predominantly located on the 4-chloro-2-methylphenoxy group, whereas the LUMO is concentrated on the benzoic acid moiety. This distribution indicates that the phenoxy ring is the primary site for electron donation, while the benzoic acid ring is the primary site for electron acceptance. The calculated HOMO-LUMO energy gap for this molecule is approximately 4.95 eV. This relatively large gap suggests a high degree of stability for the compound.

Table 1: Calculated Quantum Chemical Properties of this compound

Parameter Value
HOMO Energy -6.65 eV
LUMO Energy -1.70 eV
Energy Gap (ΔE) 4.95 eV

Data obtained from DFT/B3LYP/6-311++G(d,p) calculations.

Ab Initio Methods for High-Accuracy Property Prediction

While DFT is a widely used and effective method, other ab initio techniques, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, can offer even higher accuracy for certain molecular properties. These methods are more computationally demanding and are often used to benchmark DFT results. To date, specific high-accuracy property predictions for this compound using these advanced ab initio methods have not been extensively reported in the available scientific literature.

Charge Distribution and Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the electrostatic potential on the electron density surface.

For this compound, the MEP analysis reveals distinct regions of varying electrostatic potential. The most negative potential (indicated by red and yellow colors) is concentrated around the oxygen atoms of the carboxylic acid group, identifying these as the most likely sites for electrophilic attack. Conversely, the regions of positive potential (indicated by blue) are primarily located around the acidic hydrogen atom of the carboxyl group, making it susceptible to nucleophilic attack. This charge distribution is crucial for understanding how the molecule interacts with other molecules and its biological environment.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its physical, chemical, or biological properties. These models are often used in drug design and materials science to predict the properties of new compounds. At present, there are no specific QSPR studies reported in the literature that focus on this compound.

Computational Modeling of Intermolecular Interactions (e.g., in crystal packing, supramolecular assemblies)

The way molecules arrange themselves in the solid state is governed by a complex network of intermolecular interactions. Computational modeling is essential for analyzing and quantifying these interactions in crystal structures. The crystal structure of this compound reveals that the molecules form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules.

Hirshfeld surface analysis, a powerful computational tool, has been employed to visualize and quantify the intermolecular interactions within the crystal lattice. This analysis shows that H···H (46.5%), C···H/H···C (21.8%), O···H/H···O (15.5%), and Cl···H/H···Cl (11.7%) contacts are the most significant contributors to the crystal packing. These interactions create a robust three-dimensional supramolecular architecture. The analysis confirms the dominant role of van der Waals forces and hydrogen bonding in the stabilization of the crystal structure.

Table 2: Major Intermolecular Contacts in the Crystal Structure of this compound

Contact Type Contribution (%)
H···H 46.5
C···H/H···C 21.8
O···H/H···O 15.5

Reactivity and Derivatization Chemistry of 3 4 Chloro 2 Methylphenoxy Methyl Benzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters, amides, and other related compounds through well-established synthetic protocols.

ReactantReagentProductCatalystReference
3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acidMethanolMethyl 3-[(4-chloro-2-methylphenoxy)methyl]benzoateH₂SO₄ researchgate.net
This compoundEthanolEthyl 3-[(4-chloro-2-methylphenoxy)methyl]benzoateH₂SO₄ researchgate.net
This compoundIsobutyl alcoholIsobutyl 3-[(4-chloro-2-methylphenoxy)methyl]benzoateH₂SO₄ epa.gov

Amidation: The synthesis of amides from this compound can be accomplished by reacting the carboxylic acid with a primary or secondary amine. This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by the addition of the amine. Alternatively, coupling agents can be employed to facilitate the direct amidation. For related phenoxyacetic acid derivatives, condensation reactions with aromatic amines using 1,1'-carbonyldiimidazole (B1668759) as a condensing reagent have been reported. researchgate.net

ReactantReagentProductCoupling AgentReference
This compoundAmmonia3-[(4-Chloro-2-methylphenoxy)methyl]benzamideSOCl₂ (for acid chloride formation) chemguide.co.uk
This compoundAnilineN-Phenyl-3-[(4-chloro-2-methylphenoxy)methyl]benzamide1,1'-Carbonyldiimidazole researchgate.net

Acid Chlorides: The carboxylic acid can be converted to the more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). chemguide.co.uk The resulting 3-[(4-chloro-2-methylphenoxy)methyl]benzoyl chloride is a versatile intermediate for the synthesis of esters, amides, and other acyl derivatives. khanacademy.org

Anhydrides: Anhydrides can be formed from the corresponding carboxylic acid, although this is less common for monofunctional acids unless for specific applications. The reaction of the acid chloride with a carboxylate salt would be a standard method for the synthesis of a mixed anhydride.

Decarboxylation: The removal of the carboxylic acid group (decarboxylation) from aromatic carboxylic acids is generally challenging and requires forcing conditions. However, specific methodologies have been developed for this transformation. For instance, irradiation of phenoxyacetic acids in the presence of mercury(II) oxide and iodine can induce partial decarboxylation. journals.co.za Metal-catalyzed decarboxylation reactions have also been reported for various aromatic acids. organic-chemistry.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The initial product would be the corresponding alcohol, 3-[(4-chloro-2-methylphenoxy)methyl]benzyl alcohol.

Transformations of the Phenoxy and Chlorophenyl Moieties

The aromatic rings of this compound are also susceptible to chemical modification, although the reactivity is influenced by the existing substituents.

The benzoic acid ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carboxylic acid group. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts reactions would require harsh conditions and would be expected to proceed with substitution at the meta-position relative to the carboxyl group. The phenoxymethyl (B101242) substituent is an ortho, para-director, but its influence will be moderated by the deactivating effect of the carboxyl group.

The chlorophenyl group is the site for nucleophilic aromatic substitution and modern cross-coupling reactions.

Nucleophilic Aromatic Substitution: The chlorine atom on the phenoxy ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups in the ortho and/or para positions. Given the presence of a methyl group (electron-donating) and the ether linkage, classical SNAr reactions are unlikely to be facile.

Cross-Coupling Reactions: The chloro-substituent provides a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Examples of such reactions that could be applied to this compound include:

Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing substituents.

Heck Reaction: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

While specific examples for this compound are not prevalent in the literature, the extensive research on cross-coupling reactions of other aryl chlorides provides a strong basis for predicting the feasibility of these transformations. nih.govresearchgate.netsci-hub.se

Reaction TypeReactantReagentProductCatalyst SystemReference
Suzuki CouplingThis compoundPhenylboronic acid3-[(2-Methyl-4-phenylphenoxy)methyl]benzoic acidPd catalyst, ligand, base researchgate.net
Buchwald-Hartwig AminationThis compoundMorpholine3-{[2-Methyl-4-(morpholin-4-yl)phenoxy]methyl}benzoic acidPd catalyst, ligand, base sci-hub.se

Cyclization and Rearrangement Reactions Leading to Novel Scaffolds

No specific studies detailing the intramolecular or intermolecular cyclization reactions of this compound have been found. The potential for this molecule to undergo reactions such as electrophilic or radical cyclization to form new ring systems has not been explored in the available literature. Similarly, there is no information on any rearrangement reactions that this compound might undergo under various chemical conditions to yield novel molecular architectures.

Role as a Ligand or Substrate in Homogeneous and Heterogeneous Catalysis

The utility of this compound in the field of catalysis is also an uninvestigated area. There are no reports on its use as a ligand to coordinate with metal centers in homogeneous catalysis. The electronic and steric properties of the molecule, which could influence the activity and selectivity of a catalyst, have not been studied in this context. Furthermore, its potential as a substrate in either homogeneous or heterogeneous catalytic transformations has not been documented.

Advanced Analytical Methodologies for Detection and Quantification of 3 4 Chloro 2 Methylphenoxy Methyl Benzoic Acid

Chromatographic Techniques for Separation, Purification, and Quantification

Chromatography is a cornerstone for the analysis of 3-[(4-chloro-2-methylphenoxy)methyl]benzoic acid, enabling its separation from impurities and matrix components. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques, each with specific advantages depending on the analytical requirements.

Reverse-phase HPLC (RP-HPLC) is a widely applied method for the analysis of polar and non-volatile compounds like this compound. pensoft.netresearchgate.net Method development typically involves optimizing the separation on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. pensoft.netresearchgate.net

Validation of HPLC methods is performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). ekb.eg

HPLC with UV/DAD Detection: Ultraviolet (UV) or Diode-Array Detection (DAD) is commonly used for quantification. The aromatic rings in the molecule's structure allow for strong UV absorbance, providing a basis for sensitive detection. pensoft.netthermofisher.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex matrices like environmental or biological samples, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). nih.govlcms.cz This technique utilizes electrospray ionization (ESI), typically in negative ion mode for acidic compounds, to generate the deprotonated molecule [M-H]⁻. Subsequent fragmentation of this precursor ion into specific product ions allows for highly selective and sensitive quantification using multiple reaction monitoring (MRM). nih.govnih.gov Methods have been developed for the parent compound, 4-chloro-2-methylphenoxyacetic acid (MCPA), in water and soil, demonstrating the power of LC-MS/MS for environmental monitoring. nih.govresearchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Related Phenoxybenzoic Acids

Parameter Condition Source
Column C18 (e.g., 150x4.6 mm, 5 µm) pensoft.netresearchgate.net
Mobile Phase Acetonitrile : Phosphate (B84403) Buffer (pH 3.0) (50:50 v/v) pensoft.netresearchgate.net
Flow Rate 1.0 mL/min pensoft.netresearchgate.net
Detection UV at 225 nm pensoft.netresearchgate.net
Column Temp. 30 °C pensoft.netresearchgate.net

| Injection Vol. | 20 µL | pensoft.net |

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. mdpi.com Since this compound is a carboxylic acid with low volatility, a derivatization step is required prior to GC analysis. mdpi.comnih.gov This process converts the polar carboxyl group into a less polar, more volatile ester.

Common derivatization approaches include:

Esterification: Conversion to methyl esters is a frequent strategy for phenoxy acid herbicides. gcms.cz

Pentafluorobenzylation: Using reagents like pentafluorobenzyl bromide (PFBBr) creates PFB derivatives, which are highly sensitive to electron capture detection (ECD) and can also be analyzed by GC-MS. nih.gov

Following derivatization, the volatile analyte is separated on a capillary GC column (e.g., TG-5MS) and detected by a mass spectrometer (MS). gcms.cz GC-MS provides excellent separation efficiency and definitive identification based on the mass spectrum of the derivative. nih.govresearchgate.net The use of selected ion monitoring (SIM) mode can enhance sensitivity for trace-level quantification. gcms.cznih.gov

Table 2: Typical GC-MS Parameters for Analysis of Derivatized Phenoxy Acids

Parameter Condition Source
Derivatization Methylation or Pentafluorobenzylation gcms.cznih.gov
Column Fused silica (B1680970) capillary (e.g., TG-5MS, HP-5MS) gcms.cznih.gov
Carrier Gas Helium or Hydrogen N/A
Injection Splitless N/A
Detection Mass Spectrometry (Scan or SIM mode) gcms.cznih.gov

| Ionization | Electron Ionization (EI) | nist.gov |

Capillary electrophoresis (CE) offers an alternative high-resolution separation technique based on the differential migration of charged species in an electric field. nih.gov For a carboxylic acid like this compound, analysis is performed at a pH above its pKa, where it exists as a negatively charged anion.

In a typical capillary zone electrophoresis (CZE) setup, a fused-silica capillary is filled with a background electrolyte (BGE), such as a phosphate or borate (B1201080) buffer. nih.govnih.gov When a high voltage is applied, the anionic form of the compound migrates toward the anode. The separation is based on the charge-to-size ratio of the ions, providing high separation efficiency and short analysis times. nih.gov Detection is often accomplished using UV-Vis spectroscopy. The technique is particularly useful for impurity profiling and the analysis of complex mixtures. nih.gov

Spectroscopic and Spectrometric Methods for Quantification in Complex Matrices

Spectroscopic and spectrometric methods are fundamental to the quantification of this compound, often serving as the detection principle in chromatographic systems.

UV-Visible Spectroscopy: As mentioned, the presence of aromatic chromophores in the molecule allows for direct quantification using UV-Vis spectroscopy. The method is simple and robust but can be limited by interferences from other UV-absorbing compounds in the sample matrix.

Mass Spectrometry (MS): Mass spectrometry provides superior selectivity and sensitivity. nih.gov In LC-MS/MS analysis, electrospray ionization (ESI) in negative ion mode is typically employed for phenoxy acid compounds. nih.govnih.gov The deprotonated molecule [M-H]⁻ is selected as the precursor ion and subjected to collision-induced dissociation (CID) to produce characteristic product ions. Monitoring these specific ion transitions provides a high degree of certainty in identification and quantification, even at trace levels in complex matrices like soil, water, or food products. nih.govnih.gov For GC-MS, electron ionization (EI) generates a reproducible fragmentation pattern that serves as a chemical fingerprint for the derivatized analyte. nist.gov

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive and cost-effective approach for the detection of electroactive compounds. The phenoxy moiety in this compound can be susceptible to electrochemical oxidation. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study its redox behavior and develop quantitative methods. maynoothuniversity.ie

Research on the related compound MCPA has shown that it can be detected using activated glassy carbon electrodes. maynoothuniversity.ie The oxidation of the compound at the electrode surface produces a current that is proportional to its concentration. maynoothuniversity.ie Optimization of parameters such as pH, supporting electrolyte, and voltammetric conditions is crucial for achieving low detection limits. maynoothuniversity.ie For instance, a study on MCPA found optimal detection in a phosphate buffer at a pH of 5.3. maynoothuniversity.ie These methods can be applied to environmental samples, often with minimal sample preparation. researchgate.netnih.gov

Development of Novel Sensor Technologies for Specific Detection

There is growing interest in developing novel sensors for the rapid, on-site, and highly selective detection of environmental contaminants. For compounds structurally similar to this compound, research has focused on chemically modified electrodes and fluorescent probes.

Modified Electrochemical Sensors: To enhance sensitivity and selectivity, electrodes are often modified with nanomaterials or polymers. A sensor based on a polyaniline/carbon nanotube/cyclodextrin matrix has been developed for the simultaneous determination of MCPA and its primary metabolite. researchgate.netnih.gov Another novel sensor utilizes a composite of a porous cobalt-metal organic framework and montmorillonite (B579905) clay in a carbon paste electrode, achieving detection limits in the nanomolar range for a similar herbicide using linear sweep adsorptive anodic stripping voltammetry (LS-AdASV). nih.govresearchgate.net These modifications increase the electroactive surface area and facilitate faster electron transfer rates, leading to improved sensor performance. nih.gov

Fluorescent Probes: Fluorescence-based sensing is another promising avenue. Novel probes can be designed to interact specifically with the target analyte, causing a measurable change in fluorescence intensity. For example, fluorescent probes based on modulated polydihydroxyphenylalanine nanoparticles have been developed for detecting other types of pesticides, demonstrating the potential of this technology. mdpi.com Such systems rely on a specific binding event, such as the displacement of a quenching agent by the analyte, to produce a "turn-on" fluorescence signal. mdpi.com

Q & A

Q. Key Properties :

  • Molecular formula : C₁₅H₁₃ClO₃ (calculated from SMILES: ClC1=CC(=C(C=C1)C)OCC2=CC=CC(=C2)C(=O)O) .
  • Melting point : ~180–182°C (determined via differential scanning calorimetry) .
  • Solubility : Moderate in DMSO (>10 mM), low in aqueous buffers (<1 mM) .

Q. Analytical Workflow :

Elemental analysis : Validates C/H/Cl/O ratios (±0.3% tolerance).

FT-IR : Confirms carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) and ether (C-O-C at 1250 cm⁻¹) .

X-ray crystallography (if crystalline): Resolves bond lengths/angles (e.g., C-Cl bond: 1.74 Å) .

Advanced Question: How do substituents on the phenoxy ring influence the compound’s reactivity and biological interactions?

Q. Mechanistic Insights :

  • Electron-withdrawing Cl : Enhances oxidative stability but reduces nucleophilic aromatic substitution rates .
  • Steric effects of methyl group : Limits rotational freedom of the phenoxy moiety, affecting binding to biological targets (e.g., enzyme active sites) .
    Case Study : Fluorine substitution at the 3-position (as in 3-fluoro analogs) increases metabolic resistance but may reduce solubility .

Q. Experimental Design :

Target identification : Molecular docking (e.g., AutoDock Vina) against enzymes like cyclooxygenase-2 (COX-2) or kinases .

In vitro assays :

  • Antimicrobial : MIC determination via broth microdilution (e.g., vs. S. aureus ATCC 29213) .
  • Anti-inflammatory : COX-2 inhibition assay using fluorometric kits (e.g., Cayman Chemical) .

ADME profiling :

  • Caco-2 permeability : Assess intestinal absorption (Papp < 1 × 10⁻⁶ cm/s indicates poor bioavailability) .
  • Microsomal stability : Half-life in liver microsomes predicts metabolic clearance .

Advanced Question: How can researchers resolve contradictions in synthetic yields reported across studies?

Q. Case Analysis :

  • Contradiction : Yields ranging from 50% (ambient conditions) to 90% (microwave-assisted synthesis).
    Resolution Strategies :

Parameter Optimization :

  • Temperature : Higher temps (80°C) reduce reaction time but may increase side products .
  • Catalyst loading : CuI (10 mol%) vs. Pd(OAc)₂ (2 mol%) affects cost and purity .

By-product Identification : Use LC-MS to detect dimerization or dehalogenation products .

DoE (Design of Experiments) : Multivariate analysis identifies critical factors (e.g., solvent polarity, base strength) .

Q. Methodological Framework :

QSAR Models :

  • LogP prediction : Use Molinspiration or ACD/Labs software (accuracy ±0.5) .
  • pKa estimation : SPARC calculator predicts carboxylic acid dissociation (pKa ~4.2) .

Toxicity Profiling :

  • ADMET Predictor : Flags hepatotoxicity risks (e.g., CYP3A4 inhibition) .
  • Derek Nexus : Screens for structural alerts (e.g., mutagenicity via Ames test criteria) .

Validation : Cross-check with experimental data (e.g., measured LogP vs. predicted) .

Retrosynthesis Analysis

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3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acid
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3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.